1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5OS2/c19-13-5-3-12(4-6-13)10-21-17(25)20-8-7-14-11-27-18-22-16(23-24(14)18)15-2-1-9-26-15/h1-6,9,11H,7-8,10H2,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGLHDLCTPSEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea, commonly referred to as compound 1207002-75-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological implications.
Chemical Structure and Properties
The chemical structure of 1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is characterized by a thiazolo[3,2-b][1,2,4]triazole moiety linked to a thiophene group and a chlorobenzyl unit. Its molecular formula is , and it has a molecular weight of 417.9 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold. In vitro evaluations have demonstrated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Studies
- Study on Antitumor Activity : A study published in MDPI reported that derivatives of thiazolo[3,2-b][1,2,4]triazole showed selective cytotoxicity towards leukemia cell lines such as CCRF-CEM and HL-60. The presence of chlorine in the benzylidene moiety was found to enhance the anticancer effect significantly. The most active compounds exhibited up to 73% inhibition against these cell lines .
- Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of thiazolo derivatives indicated that modifications at specific positions could either enhance or diminish activity. For instance, the introduction of an imine-linker was detrimental to inhibitory activity compared to simpler structures .
Antibacterial Activity
The compound's antibacterial properties have also been explored. Thiazole and triazole derivatives are known for their broad-spectrum antibacterial activities.
Research Findings
- Antibacterial Screening : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were tested against common bacterial strains. Compounds with terminal amide fragments demonstrated potent antibacterial effects comparable to established antibiotics like Ciprofloxacin and Rifampicin .
- Mechanism of Action : The mechanism underlying the antibacterial activity is believed to involve inhibition of bacterial protein synthesis and disruption of cell wall integrity. This aligns with findings from studies on related compounds which showed effective inhibition of bacterial growth at low concentrations .
Other Biological Activities
Beyond anticancer and antibacterial effects, compounds with similar structural motifs have been reported to exhibit various other biological activities:
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication.
- Anti-inflammatory Effects : The presence of thiophene and thiazole rings contributes to anti-inflammatory properties observed in certain analogs.
- Antiparasitic Activity : Certain derivatives have been noted for their effectiveness against parasitic infections .
Scientific Research Applications
Urease Inhibition
Urease inhibitors are crucial in treating various medical conditions such as kidney stones and peptic ulcers. The thiourea moiety has been identified as a significant structural element in developing potent urease inhibitors. Studies indicate that compounds similar to 1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea exhibit promising urease inhibitory activity, which is essential for therapeutic applications .
Anticancer Activity
The compound has shown potential as an anticancer agent. Research indicates that modifications in the urea structure can enhance its efficacy against specific cancer cell lines. For example, derivatives of urea and thiourea have been evaluated for their cytotoxic effects on various cancer cells, demonstrating significant activity against MDA-MB 231 breast cancer cells .
Antifungal and Insecticidal Properties
In addition to its anticancer and urease inhibitory activities, the compound's derivatives have been tested for antifungal properties against plant pathogens and larvicidal activity against mosquitoes. These studies highlight the versatility of thiourea and urea derivatives in agricultural applications as well .
Case Study 1: Urease Inhibitory Activity
In a study focusing on the synthesis of thiourea hybrids, several compounds were evaluated for their urease inhibitory potential. The results indicated that specific substitutions on the phenyl ring significantly influenced the inhibitory activity. The synthesized compounds demonstrated IC50 values comparable to standard urease inhibitors, showcasing their potential for further development into therapeutic agents .
Case Study 2: Anticancer Activity Evaluation
A series of synthesized urea derivatives were screened for their anticancer properties using various human cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity, suggesting that structural optimization could yield more effective anticancer agents. The study emphasized the importance of molecular modeling in predicting the interaction between these compounds and their biological targets .
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives
Compounds in (e.g., 5b , 7b , 8b ) share the thiazolo[3,2-b][1,2,4]triazole core but lack the urea moiety. Key differences include:
Key Observations :
- Substituents on the thiazolo-triazole core significantly affect yield and physical properties. The target compound’s urea and 4-chlorobenzyl groups may reduce crystallinity compared to simpler aryl substituents.
- Electron-withdrawing groups (e.g., -CF₃ in 7b ) lower yields, suggesting steric or electronic challenges during synthesis .
Urea-Containing Analogs
Triazine-Urea Derivatives ()
The compound 1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea features a triazine core with urea and thiourea groups. Comparisons:
Key Insight : The urea group in the target compound may improve solubility compared to thiourea derivatives, but its placement outside the core heterocycle could limit conjugation effects.
Benzoimidazo[1,2-b][1,2,4]triazole Derivatives (–2)
Compounds like 7a and 25 (–2) feature benzoimidazo-triazole cores with ketone substituents:
Comparison :
- The benzoimidazo-triazole core may offer greater planarity than thiazolo-triazole, affecting π-stacking.
- Palladium-catalyzed synthesis () contrasts with the target compound’s likely SNAr or condensation routes.
Q & A
Q. Example Data :
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Thiophene H | 7.35–7.42 | Doublet | |
| Ethyl -CH₂- | 3.95–4.10 | Triplet |
Advanced Biological Activity Analysis
Q4: How can researchers reconcile contradictory antimicrobial activity data for structurally similar urea-thiazolo-triazole derivatives? Answer:
- Structural Variations : Minor changes (e.g., substituent position on the thiophene or chlorobenzyl group) drastically alter bioactivity. For example:
- Methodological Approach :
Stability and Degradation Pathways
Q5: Under accelerated stability testing conditions (40°C/75% RH), what degradation products form, and how can they be mitigated? Answer:
- Degradation Pathways :
- Mitigation Strategies :
Computational Modeling for Optimization
Q6: Which computational methods are most reliable for predicting the binding affinity of this compound to kinase targets? Answer:
Q. Software Recommendations :
- AutoDock Vina for docking.
- GROMACS for MD simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
